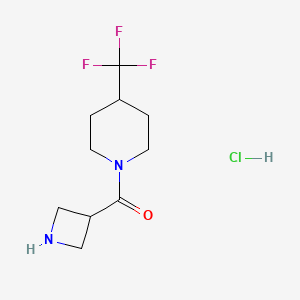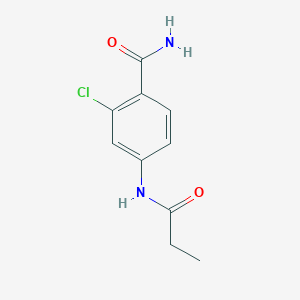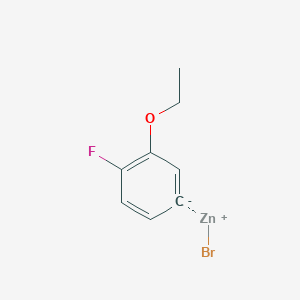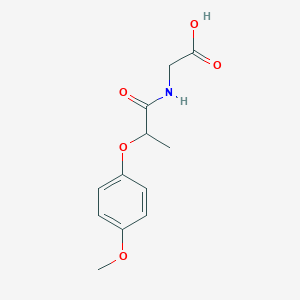![molecular formula C8H7BrOZn B14894482 2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
2,3-DihydrobenZo[b]furan-5-ylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide is an organozinc compound with the molecular formula C8H7BrOZn. This compound is often used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a derivative of 2,3-dihydrobenzofuran, a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrobenzo[b]furan-5-ylzinc bromide typically involves the reaction of 2,3-dihydrobenzo[b]furan with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,3-Dihydrobenzo[b]furan+ZnBr2→2,3-Dihydrobenzo[b]furan-5-ylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is a commonly used solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded compound.
Applications De Recherche Scientifique
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in the drug molecules.
Material Science: It is used in the synthesis of novel materials with unique properties for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,3-dihydrobenzo[b]furan-5-ylzinc bromide in chemical reactions involves the transfer of the zinc bromide moiety to a nucleophile or the formation of a carbon-carbon bond in the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: The parent compound of 2,3-dihydrobenzo[b]furan-5-ylzinc bromide, used in various organic synthesis reactions.
2,3-Dihydrobenzo[b]furan-5-carboxaldehyde: Another derivative of 2,3-dihydrobenzofuran, used in different synthetic applications.
Uniqueness
This compound is unique due to its ability to act as a versatile reagent in forming carbon-carbon bonds, making it valuable in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H7BrOZn |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
bromozinc(1+);3,5-dihydro-2H-1-benzofuran-5-ide |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-2-4-8-7(3-1)5-6-9-8;;/h2-4H,5-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QNTOCSXTQZKVJI-UHFFFAOYSA-M |
SMILES canonique |
C1COC2=C1C=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)




![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)

![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)

![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)

